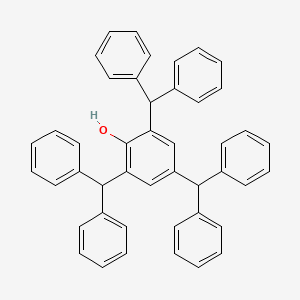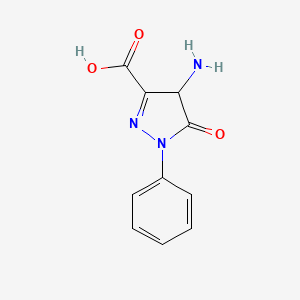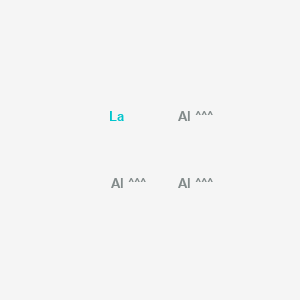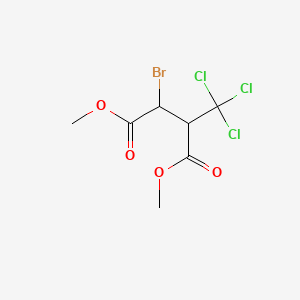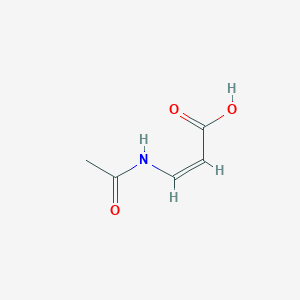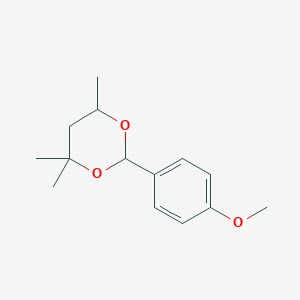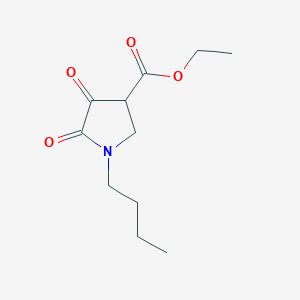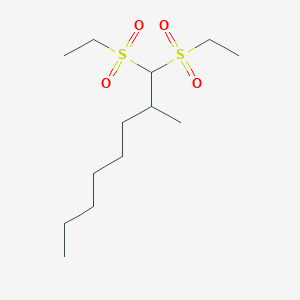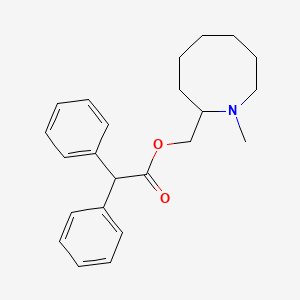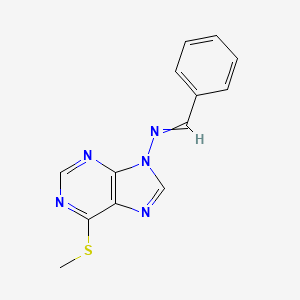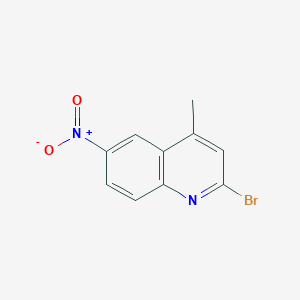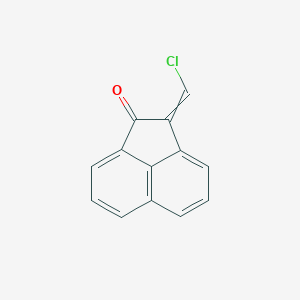
2-(Chloromethylidene)acenaphthylen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethylidene)acenaphthylen-1(2H)-one is a chemical compound that belongs to the class of acenaphthylene derivatives. Acenaphthylene is a polycyclic aromatic hydrocarbon with a tricyclic structure, which is often used as a building block for various organic semiconductors . The compound this compound is characterized by the presence of a chloromethylidene group attached to the acenaphthylene core, making it a unique and interesting molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-(Chloromethylidene)acenaphthylen-1(2H)-one typically involves the reaction of acenaphthylene with chlorinating agents under specific conditions. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
2-(Chloromethylidene)acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(Chloromethylidene)acenaphthylen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethylidene)acenaphthylen-1(2H)-one depends on its specific application. In organic electronics, the compound’s π-conjugated system allows for efficient charge transport and light emission. The chloromethylidene group can participate in various chemical reactions, enabling the modification of the compound’s electronic properties.
In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions). These interactions can modulate the activity of the target, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(Chloromethylidene)acenaphthylen-1(2H)-one can be compared with other acenaphthylene derivatives, such as:
Acenaphthylene: The parent compound, which lacks the chloromethylidene group.
Acenaphthene: A saturated derivative of acenaphthylene, which is used as a precursor for the synthesis of various chemicals and materials.
Cyclopenta[fg]acenaphthylene: A derivative with a fused cyclopentane ring, which exhibits unique electronic properties and aromaticity.
The uniqueness of this compound lies in the presence of the chloromethylidene group, which imparts distinct reactivity and electronic properties to the compound, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
13152-83-5 |
|---|---|
Formule moléculaire |
C13H7ClO |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-(chloromethylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H |
Clé InChI |
RPFYLZKMBJGMLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=CCl)C(=O)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


